![molecular formula C17H13FN2OS B2386878 4-fluorobenzyl 5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl sulfide CAS No. 383148-19-4](/img/structure/B2386878.png)

4-fluorobenzyl 5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl sulfide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

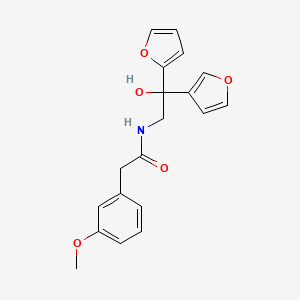

Molecular Structure Analysis

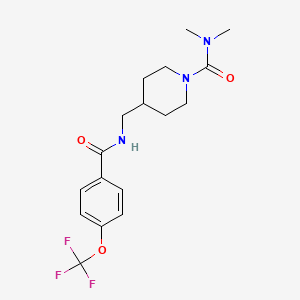

The molecular structure of FOBS consists of a 1,3,4-oxadiazol-2-yl sulfide core, a 4-fluorobenzyl group, and a 2-phenylethenyl group . The exact structure can be found in databases like PubChem .Physical And Chemical Properties Analysis

The physical and chemical properties of FOBS can be found in databases like PubChem . It has a molecular formula of C17H13FN2OS and a molecular weight of 312.36.Scientific Research Applications

Bactericide in Agriculture

This compound is a novel bactericide that exhibits considerable inhibition effects against rice bacterial leaf blight and leaf streak . It’s also effective in preventing and curing Ralstonia solanacearum, Pseudomonas solanacearum, and Xanthomonas oryzae .

Degradation in Water Environments

The compound has been studied for its degradation in water environments. The hydrolysis and photolysis kinetics of the compound in water were investigated in detail . The degradation product was identified as 2-(4-fluorobenazyl)-5-methoxy-1,3,4-oxadiazole .

Residue Monitoring

Methods have been developed for the determination of the compound in paddy water, brown rice, soil, and rice straw . This is important for monitoring the residues of the compound in these environments.

Interfacial Kinetics in Lithium-Ion Batteries

The compound has been used in solvent molecular engineering to improve the interfacial kinetics in lithium-ion batteries . This contributes to improved rate performance in these batteries.

Anticancer Activity

While not directly mentioned in the search results, similar compounds with 1,3,4-thiadiazole rings have been reported to have anticancer activity . It’s possible that the compound could have similar properties, but further research would be needed to confirm this.

Antiviral Activity

Again, while not directly mentioned in the search results, similar compounds with indole derivatives have been reported to have antiviral activity . This could be another potential area of research for the compound.

properties

IUPAC Name |

2-[(4-fluorophenyl)methylsulfanyl]-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN2OS/c18-15-9-6-14(7-10-15)12-22-17-20-19-16(21-17)11-8-13-4-2-1-3-5-13/h1-11H,12H2/b11-8+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASQYOAWIYKYKQI-DHZHZOJOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=NN=C(O2)SCC3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C2=NN=C(O2)SCC3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluorobenzyl 5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl sulfide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3,4-dichlorobenzyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2386795.png)

![N-(2,4-dimethylphenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2386801.png)

![methyl 2-[1-(6-chloropyridin-3-yl)-N-phenylformamido]butanoate](/img/structure/B2386802.png)

![N-(5-(4-methylbenzyl)thiazol-2-yl)benzo[d][1,2,3]thiadiazole-5-carboxamide](/img/structure/B2386805.png)

![8-[(4-Benzylpiperazin-1-yl)methyl]-7-(2-methoxyethyl)-3-methylpurine-2,6-dione](/img/structure/B2386807.png)

amine hydrochloride](/img/structure/B2386809.png)

![N-(benzo[d]thiazol-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2386810.png)

![3-[(4-chlorophenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B2386812.png)

![(2S)-2-[(2-chloropyridin-4-yl)formamido]-N-ethyl-N,3-dimethylbutanamide](/img/structure/B2386813.png)